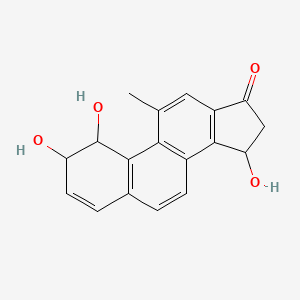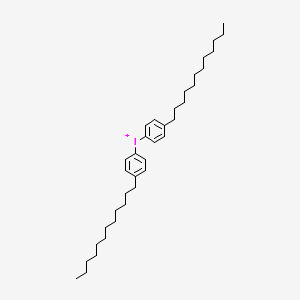
Iodonium, bis(4-dodecylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iodonium salts, including bis(4-dodecylphenyl)iodonium hexafluoroantimonate, typically involves the reaction of aryl iodides with arenes in the presence of an oxidizing agent. One common method utilizes Oxone as a versatile and cost-effective oxidant . The reaction conditions generally involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of iodonium salts often follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Iodonium, bis(4-dodecylphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can convert the iodonium salt to its corresponding iodide.
Substitution: The aryl groups in the iodonium salt can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Oxone, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aryl iodides, while substitution reactions can produce various substituted aryl compounds.
Aplicaciones Científicas De Investigación
Iodonium, bis(4-dodecylphenyl)-, has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biological imaging and as a reagent in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of iodonium, bis(4-dodecylphenyl)-, primarily involves the generation of strong protonic acids upon photolysis. When exposed to UV light, the iodonium salt undergoes photodecomposition, producing a protonic acid that initiates the ring-opening polymerization of epoxides and oxetanes
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Tri-p-tolylsulfonium hexafluorophosphate
- 4-Isopropyl-4′-methyldiphenyliodonium tetrakis(pentafluorophenyl)borate
Uniqueness
Iodonium, bis(4-dodecylphenyl)-, is unique due to its long alkyl chains, which impart specific properties such as enhanced solubility in organic solvents and improved compatibility with hydrophobic substrates. These characteristics make it particularly suitable for applications in coatings and adhesives where hydrophobicity and strong adhesion are desired.
Propiedades
Número CAS |
71786-69-1 |
|---|---|
Fórmula molecular |
C36H58I+ |
Peso molecular |
617.7 g/mol |
Nombre IUPAC |
bis(4-dodecylphenyl)iodanium |
InChI |
InChI=1S/C36H58I/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3/q+1 |
Clave InChI |
YSXJIDHYEFYSON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


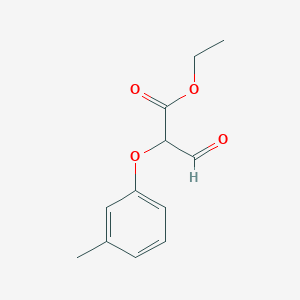
![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)

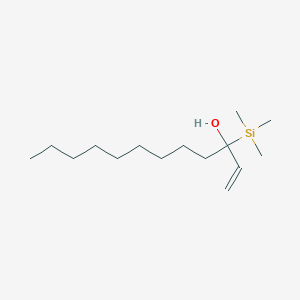
![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
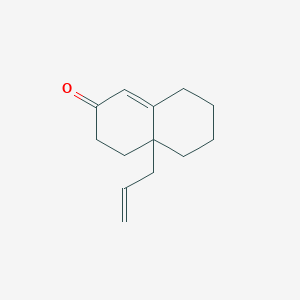
![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
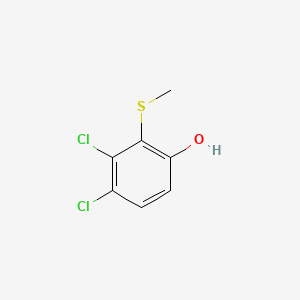
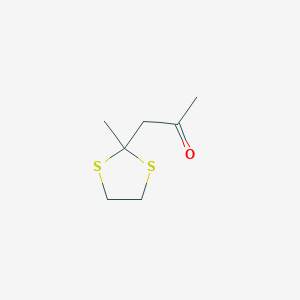
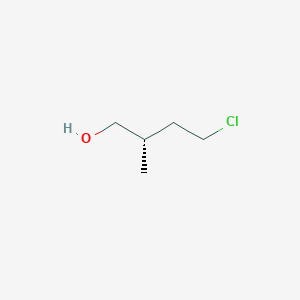
![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)
